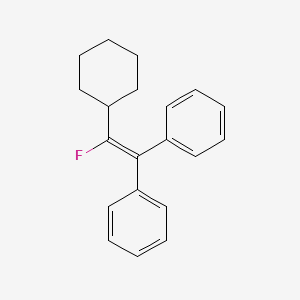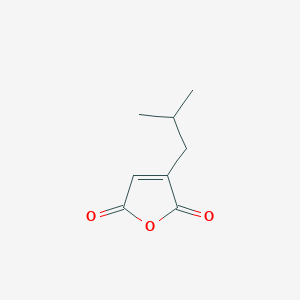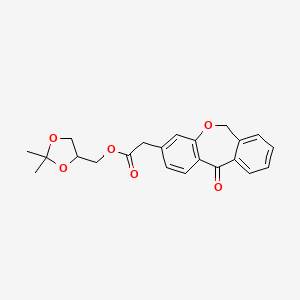
2,2-Dimethyl-1,3-dioxolan-4-ylmethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1,3-dioxolan-4-ylmethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate typically involves multiple steps, starting with the preparation of the dioxolane ring. One common method involves the condensation of glycolic acid with acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . The resulting intermediate is then reacted with appropriate reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1,3-dioxolan-4-ylmethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the dioxolane ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1,3-dioxolan-4-ylmethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate involves its interaction with specific molecular targets and pathways. The dioxolane ring and dibenzoxepin moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of inflammatory pathways or modulation of neurotransmitter release .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate
- (S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
Compared to similar compounds, 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate stands out due to its unique combination of the dioxolane ring and dibenzoxepin moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
63883-18-1 |
|---|---|
Fórmula molecular |
C22H22O6 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-(11-oxo-6H-benzo[c][1]benzoxepin-3-yl)acetate |
InChI |
InChI=1S/C22H22O6/c1-22(2)27-13-16(28-22)12-26-20(23)10-14-7-8-18-19(9-14)25-11-15-5-3-4-6-17(15)21(18)24/h3-9,16H,10-13H2,1-2H3 |
Clave InChI |
MEEAPNCGAKISDY-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)COC(=O)CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4CO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)
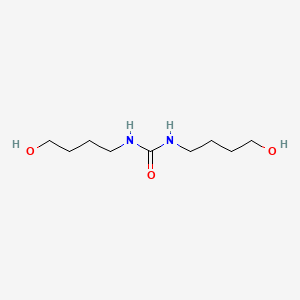
![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
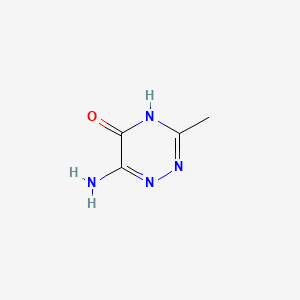
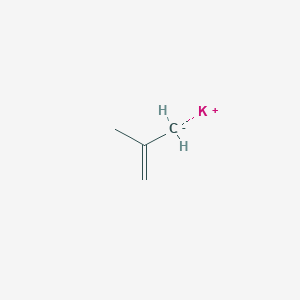
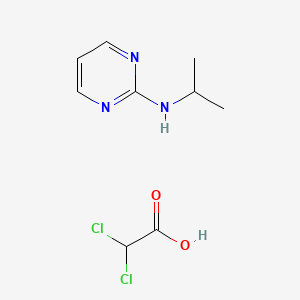
![5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde](/img/structure/B14489033.png)
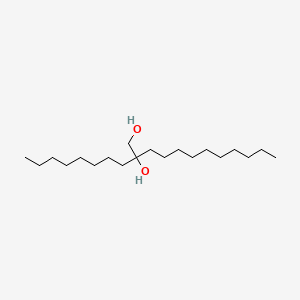
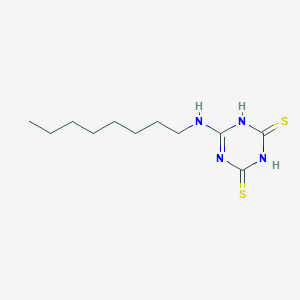

![1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline](/img/structure/B14489049.png)
![1-[(Phenylcarbamoyl)amino]pyridin-1-ium iodide](/img/structure/B14489051.png)
